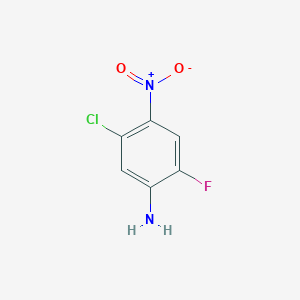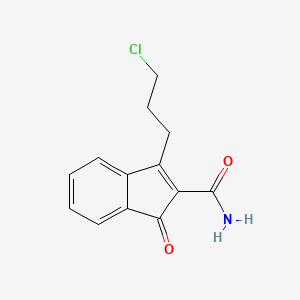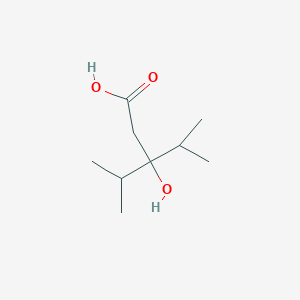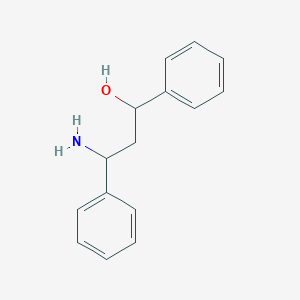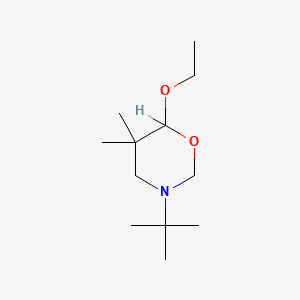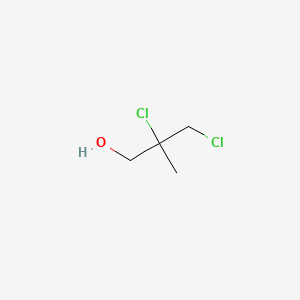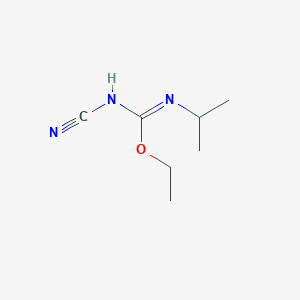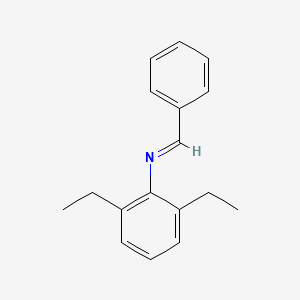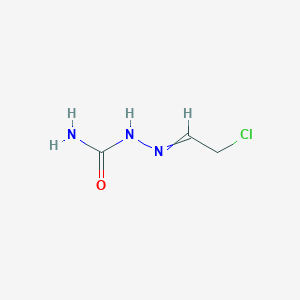
Hydrazinecarboxamide, 2-(2-chloroethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxamide, 2-(2-chloroethylidene)- is a semicarbazone derivative known for its unique chemical structure and properties. This compound is characterized by the presence of a hydrazinecarboxamide group attached to a 2-chloroethylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazinecarboxamide, 2-(2-chloroethylidene)- can be synthesized through the condensation reaction between hydrazinecarboxamide and 2-chloroacetaldehyde. The reaction typically occurs under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of hydrazinecarboxamide, 2-(2-chloroethylidene)- may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide, 2-(2-chloroethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of hydrazinecarboxamide, 2-(2-chloroethylidene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzymatic activity. Additionally, its ability to chelate metal ions makes it a valuable ligand in coordination chemistry .
Comparison with Similar Compounds
Hydrazinecarboxamide, 2-(2-chloroethylidene)- can be compared with other semicarbazone derivatives, such as:
- Hydrazinecarboxamide, 2-(hexan-2-ylidene)-
- Hydrazinecarboxamide, 2-(heptan-2-ylidene)-
- Hydrazinecarboxamide, 2-(1-(3-aminophenyl)ethylidene)-
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The unique presence of the 2-chloroethylidene group in hydrazinecarboxamide, 2-(2-chloroethylidene)- imparts distinct properties, making it a valuable compound for specific applications .
Properties
CAS No. |
66188-77-0 |
|---|---|
Molecular Formula |
C3H6ClN3O |
Molecular Weight |
135.55 g/mol |
IUPAC Name |
(2-chloroethylideneamino)urea |
InChI |
InChI=1S/C3H6ClN3O/c4-1-2-6-7-3(5)8/h2H,1H2,(H3,5,7,8) |
InChI Key |
SNDIEXRJNAJLSD-UHFFFAOYSA-N |
Canonical SMILES |
C(C=NNC(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


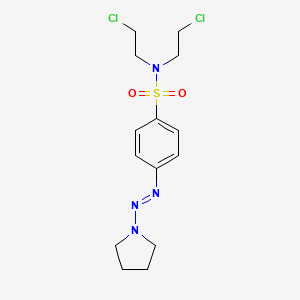
![2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione](/img/structure/B14002934.png)
![Benzo[f][1,7]naphthyridine, 4-oxide](/img/structure/B14002936.png)
![tert-butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate](/img/structure/B14002940.png)
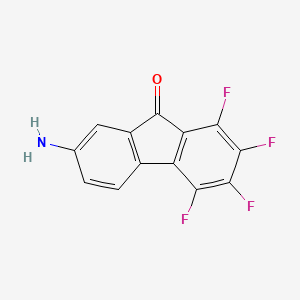
![2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one;tetrahydrochloride](/img/structure/B14002952.png)
